molecular formula C12H10N4O B12919349 3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-91-6

3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12919349
CAS No.: 62051-91-6
M. Wt: 226.23 g/mol
InChI Key: OSSQPGHVPKERRV-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxyphenyl group attached to the triazole ring.

Preparation Methods

The synthesis of 3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids or their derivatives. The reaction typically requires the use of a catalyst, such as piperidine, and is carried out under reflux conditions in a suitable solvent like ethanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid derivative.

Scientific Research Applications

In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, it has been investigated for its antimicrobial and anti-inflammatory properties . In the field of chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds. Its unique structure also makes it a useful probe in biological studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins contributes to its biological activity.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b]pyridines and 1,2,3-triazolo[4,5-b]pyridines . These compounds share a similar triazole-pyridine fused ring system but differ in the position and nature of substituents. The presence of the methoxyphenyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. Other similar compounds include 1,2,4-triazolo[3,4-b]thiadiazines and 1,2,3-triazolo[5,1-b]thiadiazines, which also exhibit diverse pharmacological activities .

Properties

CAS No.

62051-91-6

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-(4-methoxyphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C12H10N4O/c1-17-10-6-4-9(5-7-10)16-12-11(14-15-16)3-2-8-13-12/h2-8H,1H3

InChI Key

OSSQPGHVPKERRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

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